![molecular formula C4H4O B14455868 5-Oxabicyclo[2.1.0]pent-2-ene CAS No. 74496-19-8](/img/structure/B14455868.png)
5-Oxabicyclo[2.1.0]pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxabicyclo[2.1.0]pent-2-ene, also known as Dewar furan, is a bicyclic organic compound characterized by a fused ring structure containing an oxygen atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Oxabicyclo[2.1.0]pent-2-ene can be synthesized through various methods, including photochemical approaches. One common method involves the ultraviolet irradiation of N-methylsuccinimide-containing propellanes, which yields cyclopropenyl ketones derived from the intermediacy of Dewar furans .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s reactivity and the need for precise reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Isomerization: It can isomerize to form acetylcyclopropenes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include deuterium labeling agents and ultraviolet light for photochemical reactions .
Major Products Formed
The major products formed from the reactions of this compound include cyclopropenyl ketones and acetylcyclopropenes .
Wissenschaftliche Forschungsanwendungen
5-Oxabicyclo[2.1.0]pent-2-ene has several scientific research applications:
Chemistry: It is used in studies of reaction mechanisms and the synthesis of complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, its unique structure makes it a potential candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of 5-Oxabicyclo[2.1.0]pent-2-ene involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved include the formation of intermediates such as Dewar furans and their subsequent rearrangement to more stable compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Oxabicyclo[2.1.0]pent-2-ene include:
Bicyclo[2.1.0]pent-2-ene: Another bicyclic compound with a similar ring structure.
Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes: Compounds with similar bicyclic structures but containing sulfur and cyano groups.
Uniqueness
This compound is unique due to the presence of an oxygen atom in its ring structure, which imparts distinct reactivity and stability compared to its sulfur and carbon analogs .
Eigenschaften
CAS-Nummer |
74496-19-8 |
---|---|
Molekularformel |
C4H4O |
Molekulargewicht |
68.07 g/mol |
IUPAC-Name |
5-oxabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4O/c1-2-4-3(1)5-4/h1-4H |
InChI-Schlüssel |
HKQQMVIGNSQBOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.